beta-Casomorphin (1-4) (bovine)

Opioid pharmacology Antinociception Structure-activity relationship

Beta-Casomorphin (1-4) (bovine) (Tyr-Pro-Phe-Pro; BCM-4) is a naturally occurring exogenous opioid tetrapeptide derived from the digestion of bovine β-casein. It is the minimal μ-opioid-active fragment of the β-casomorphin family and shares the N-terminal core with longer variants (BCM-5, BCM-7) but possesses a distinct pharmacological signature due to its truncated C-terminus.

Molecular Formula C28H34N4O6
Molecular Weight 522.6 g/mol
Cat. No. B12321400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Casomorphin (1-4) (bovine)
Molecular FormulaC28H34N4O6
Molecular Weight522.6 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)O
InChIInChI=1S/C28H34N4O6/c29-21(16-19-10-12-20(33)13-11-19)26(35)31-14-4-8-23(31)25(34)30-22(17-18-6-2-1-3-7-18)27(36)32-15-5-9-24(32)28(37)38/h1-3,6-7,10-13,21-24,33H,4-5,8-9,14-17,29H2,(H,30,34)(H,37,38)
InChIKeyDCGNJQAPLOBXDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Casomorphin (1-4) (bovine) Procurement Guide: Key Specifications, Opioid Profile, and Comparator Data for Informed Selection


Beta-Casomorphin (1-4) (bovine) (Tyr-Pro-Phe-Pro; BCM-4) is a naturally occurring exogenous opioid tetrapeptide derived from the digestion of bovine β-casein [1]. It is the minimal μ-opioid-active fragment of the β-casomorphin family and shares the N-terminal core with longer variants (BCM-5, BCM-7) but possesses a distinct pharmacological signature due to its truncated C-terminus [2]. While the unmodified C-terminal acid form exhibits moderate μ-receptor agonist activity, its synthetic C-terminal amide counterpart (morphiceptin) demonstrates markedly enhanced potency and selectivity, establishing a critical structure-activity differentiation that directly impacts experimental design and procurement decisions [3].

Why Generic Substitution Fails: Structural Determinants of Potency and Selectivity in the Casomorphin Family


In-class casomorphin peptides cannot be freely substituted because small structural modifications—C-terminal amidation, chain-length extension, or D-amino acid incorporation—produce large quantitative shifts in receptor affinity, functional potency, and in vivo efficacy. For example, converting the C-terminal acid of beta-Casomorphin (1-4) to the amide (morphiceptin) increases antinociceptive potency by 2–3-fold, while further D-Ala2 substitution yields a 10-fold gain over the amide parent [1]. Conversely, extending the chain to BCM-5 or BCM-7 introduces additional interactions that alter μ/δ selectivity profiles and tissue-specific effects, as demonstrated by differential mucus secretion responses in perfused jejunum models [2]. These non-linear structure-activity relationships mean that procurement of a specific casomorphin homolog cannot be guided by class-level assumptions; each variant must be selected based on discrete, experimentally confirmed parameters.

Quantitative Evidence Guide: Beta-Casomorphin (1-4) (bovine) Versus Closest Analogs in Opioid Receptor Activity, Analgesic Potency, and Tissue-Specific Physiology


C-Terminal Amidation Multiplies Antinociceptive Potency by 2–3× Over the Native Acid Form

C-terminal amidation of beta-Casomorphin-4 (converting Tyr-Pro-Phe-Pro-OH to Tyr-Pro-Phe-Pro-NH₂, morphiceptin) increased opioid potency in both the guinea pig ileum (GPI) and mouse vas deferens (MVD) preparations and elevated affinity to μ-binding sites in rat brain membranes, while reducing binding to δ-sites. The resulting amide analogues displayed a 2–3 times greater naloxone-reversible antinociceptive effect than natural beta-casomorphins [1]. This transformation illustrates that the unmodified beta-Casomorphin (1-4) acid occupies a distinct, lower-potency niche that is not interchangeable with its amide derivative.

Opioid pharmacology Antinociception Structure-activity relationship

D-Ala2 Substitution Yields a 10× Potency Gain Relative to the Amide, but the Native Acid Remains the Essential Baseline Comparator

Introduction of D-alanine at position 2 in the β-casomorphin-4 amide framework produced D-Ala²-β-casomorphin-4 amide, which was 10 times more potent as an antinociceptive agent than the corresponding β-casomorphin-4 amide (morphiceptin) [1]. Since the amide itself is already 2–3 times more potent than the native acid, this places the synthetic D-Analogue roughly 20–30 times more potent than native beta-Casomorphin (1-4). For researchers studying endogenous food-derived opioid signaling, the native acid form therefore provides the physiologically relevant activity level, avoiding the supraphysiological potency of the engineered analogue.

Opioid receptor Analgesic Peptide engineering

Chain-Length Extension to BCM-5 or BCM-7 Reverses Tissue-Specific Mucus Secretion Response

In isolated perfused rat jejunum, luminal administration of β-casomorphin-7 (1.2 × 10⁻⁴ mol/L) provoked a robust mucus discharge reaching 500% of control levels, an effect blocked by naloxone. In contrast, luminal β-casomorphin-4 and its amide (morphiceptin) failed to modify basal mucus secretion. However, intra-arterial administration of β-casomorphin-4 (1.2 × 10⁻⁶ mol/L) did induce mucus discharge, indicating that BCM-4 requires systemic absorption to exert a mucosal effect that BCM-7 achieves from the lumen [1]. This pharmacokinetic and anatomical differentiation highlights a unique feature of the tetrapeptide: its activity is gated by route of administration, unlike the longer variants.

Intestinal physiology Mucus secretion Mu-opioid receptor

Moderate In Vivo Analgesic Activity: β-Casomorphin-4 Requires Higher Doses Than Morphiceptin for Equivalent Effect in Hypertensive Rats

In a direct intraventricular injection comparison, β-casomorphin-4 at 60 nmol/rat produced a significant increase in tail-flick latencies in spontaneously hypertensive rats (SHR) that exceeded the response in normotensive WAG rats. By contrast, morphiceptin (the amide form) at 20 nmol/rat—one-third the dose—produced analgesic effects that were significantly greater than those of BCM-4 when assessed by tail compression [1]. This 3:1 dose ratio underscores the lower in vivo potency of the native acid peptide. Naloxone pretreatment abolished β-casomorphin-4 analgesia solely in the tail compression test in SHR, indicating strain- and modality-specific receptor engagement [1].

Analgesia Tail-flick test Spontaneously hypertensive rats

D-Pro4 Substitution Dramatically Enhances μ-Binding Affinity, Defining the Native L-Pro4 Acid as a Low-Affinity Physiological Baseline

Substitution of D-proline for L-proline at position 4 in β-casomorphin-(5) and β-casomorphin-(4)amide (morphiceptin) yields derivatives with very high μ-binding affinity and μ-selectivity in rat brain membranes. Replacement with D-pipecolic acid at position 2 produces an analog with preferential δ-receptor affinity in organ preparations but preferential μ-receptor affinity in brain membranes, suggesting divergence between peripheral and central μ-binding sites [1]. The native β-casomorphin (1-4) acid, with all L-amino acids and a free C-terminus, thus represents the lowest-affinity, most physiologically representative member of this structural family. Engineering at position 4 or at the C-terminus predictably, but non-linearly, elevates affinity.

Opioid receptor binding Mu-selectivity Peptide conformation

Best Research and Industrial Application Scenarios for Beta-Casomorphin (1-4) (bovine)


Physiological Food-Derived Opioid Signaling Studies Requiring the Native Natural Product

For in vitro or in vivo studies modeling the effects of dietary bovine casein digestion, beta-Casomorphin (1-4) (bovine) with the authentic C-terminal acid is the only appropriate tool. The synthetic amide morphiceptin and D-amino-acid-substituted analogues are 2–30 times more potent and exhibit altered selectivity profiles that do not reflect endogenous peptide pharmacology [1]. Use the acid form to ensure translatability to nutritional and gastrointestinal physiology research.

Intestinal Mucus Regulation Studies with Systemic (Intra-Arterial) Administration

When investigating the role of absorbed dietary opioid peptides on intestinal mucosal defense, beta-Casomorphin (1-4) is the correct choice for systemic (intra-arterial or intravenous) administration. It induces mucus discharge from the basolateral side at 1.2 × 10⁻⁶ mol/L, whereas it fails to act from the lumen—in contrast to beta-Casomorphin-7, which is active luminally [1]. This differential compartment activity makes BCM-4 ideal for discriminating luminal versus systemic opioid effects on the gut.

Mu-Opioid Receptor Structure-Activity Relationship (SAR) Baselines

In SAR programs aimed at developing novel mu-opioid ligands, the native beta-Casomorphin (1-4) acid provides the essential low-affinity, L-amino-acid reference point. Its moderate μ-receptor activity and low δ- and κ-cross-reactivity serve as the baseline against which the impact of C-terminal amidation, D-amino acid substitution at positions 2, 3, or 4, and chain-length modifications can be quantitatively benchmarked [2]. Procuring the unmodified tetrapeptide ensures that all structure-activity comparisons are anchored to the molecular form actually generated during milk digestion.

Strain-Dependent Analgesia Research and Hypertension Models

The differential analgesic response to beta-Casomorphin (1-4) in spontaneously hypertensive rats (SHR) versus normotensive WAG rats, with naloxone sensitivity restricted to tail compression in SHR, provides a validated model for studying the interaction between opioid receptor subpopulations and blood pressure status [1]. Researchers studying cardiovascular-opioid crosstalk should procure beta-Casomorphin (1-4) for its demonstrated strain-specific pharmacology at 60 nmol/rat i.c.v.

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